molecular formula C18H16N2O2 B3264300 [4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate CAS No. 38943-05-4

[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate

Cat. No.: B3264300
CAS No.: 38943-05-4
M. Wt: 292.3 g/mol
InChI Key: UPCZANMLPOWPAD-UHFFFAOYSA-N
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Description

[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate is a chemical compound known for its unique structure and properties It is characterized by the presence of cyanate groups attached to a phenyl ring, which is further connected to a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate typically involves the reaction of 4-cyanatophenyl derivatives with butan-2-yl phenyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the cyanate ester linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the cyanate groups to amines or other reduced forms.

    Substitution: The cyanate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanate oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate involves its interaction with specific molecular targets. The cyanate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-butanone: A structurally related compound with a ketone group instead of cyanate.

    4-Phenyl-2-butanol: Similar structure but with a hydroxyl group.

    1-Phenyl-2-butanone: Another related compound with a different substitution pattern on the butane chain.

Uniqueness

[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate is unique due to the presence of cyanate groups, which impart distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where the cyanate functionality is advantageous.

Properties

IUPAC Name

[4-[2-(4-cyanatophenyl)butan-2-yl]phenyl] cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-3-18(2,14-4-8-16(9-5-14)21-12-19)15-6-10-17(11-7-15)22-13-20/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCZANMLPOWPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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